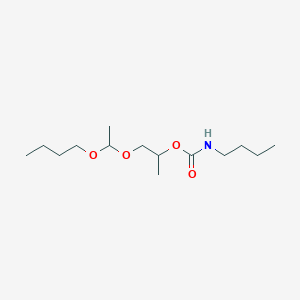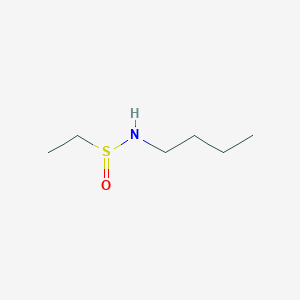
n-Butylethanesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butylethanesulfinamide is an organic compound with the molecular formula C6H15NOS. It is a sulfinamide derivative, characterized by the presence of a sulfinyl group (S=O) bonded to an amine group (NH) and a butyl group (C4H9).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Butylethanesulfinamide can be synthesized through the reaction of thiols and amines. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process. This method does not require additional pre-functionalization and de-functionalization steps, making it a streamlined approach for synthesizing sulfinamides .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, copper(II) triflate (Cu(OTf)2) has been used as a catalyst in the reaction of nitriles with di-tert-butyl dicarbonate to produce N-tert-butyl amides, which can then be converted to this compound .
Análisis De Reacciones Químicas
Types of Reactions
n-Butylethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonamides.
Reduction: The sulfinyl group can be reduced to form sulfenamides.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Sulfenamides
Substitution: N-substituted sulfinamides
Aplicaciones Científicas De Investigación
n-Butylethanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.
Biology: It is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Butylethanesulfinamide involves its ability to form stable intermediates, such as sulfinimines, which can undergo various chemical transformations. These intermediates are electrophilic species that participate in organometallic additions, cycloadditions, reduction reactions, and Mannich-like reactions. The compound’s sulfinyl group plays a crucial role in these reactions by stabilizing the intermediates and facilitating the desired transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butanesulfinamide: A widely used chiral auxiliary in asymmetric synthesis.
N-Butyl-Benzenesulfonamide: Another sulfonamide derivative with different chemical properties and applications.
Uniqueness
n-Butylethanesulfinamide is unique due to its specific combination of a butyl group and a sulfinyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of chiral amines and other complex molecules.
Propiedades
Número CAS |
62705-33-3 |
|---|---|
Fórmula molecular |
C6H15NOS |
Peso molecular |
149.26 g/mol |
Nombre IUPAC |
N-butylethanesulfinamide |
InChI |
InChI=1S/C6H15NOS/c1-3-5-6-7-9(8)4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
DXZBYFSOTAJPRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNS(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


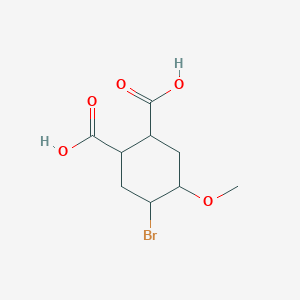
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)


![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
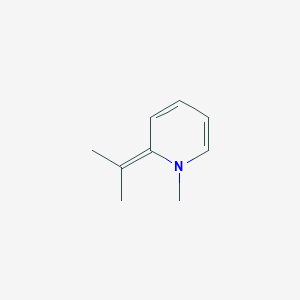
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
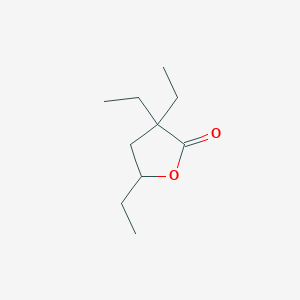

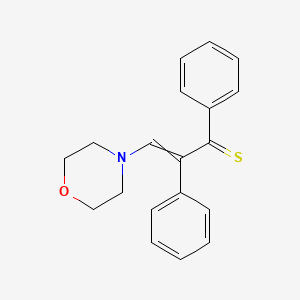

![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
